molecular formula C20H23ClN2O3 B4904666 (4-benzylpiperazin-1-yl)-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone;hydrochloride

(4-benzylpiperazin-1-yl)-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone;hydrochloride

Cat. No.: B4904666
M. Wt: 374.9 g/mol
InChI Key: UFNSRLJVSNUBGE-UHFFFAOYSA-N
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Description

(4-benzylpiperazin-1-yl)-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone;hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a benzyl group and a benzodioxin moiety, making it a subject of study in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-benzylpiperazin-1-yl)-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone;hydrochloride typically involves multiple steps, starting with the preparation of the piperazine and benzodioxin intermediates. The piperazine ring can be synthesized through the cyclization of appropriate amine precursors, while the benzodioxin moiety is often derived from catechol derivatives. The final coupling step involves the reaction of the benzylpiperazine with the benzodioxin intermediate under controlled conditions, followed by the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-benzylpiperazin-1-yl)-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The benzyl and benzodioxin groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzodioxin oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, (4-benzylpiperazin-1-yl)-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone;hydrochloride is investigated for its interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine

In medicine, this compound is explored for its potential therapeutic effects. Its structure suggests possible activity as a central nervous system agent, and it may be evaluated for its efficacy in treating neurological disorders.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (4-benzylpiperazin-1-yl)-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone;hydrochloride involves its interaction with specific molecular targets. The piperazine ring may interact with neurotransmitter receptors, while the benzodioxin moiety could modulate enzyme activity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (4-benzylpiperazin-1-yl)-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone
  • (4-benzylpiperazin-1-yl)-(2,3-dihydro-1,4-benzodioxin-3-yl)methanol
  • (4-benzylpiperazin-1-yl)-(2,3-dihydro-1,4-benzodioxin-3-yl)acetic acid

Uniqueness

What sets (4-benzylpiperazin-1-yl)-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone;hydrochloride apart is its specific combination of functional groups, which confer unique chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest.

Properties

IUPAC Name

(4-benzylpiperazin-1-yl)-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3.ClH/c23-20(19-15-24-17-8-4-5-9-18(17)25-19)22-12-10-21(11-13-22)14-16-6-2-1-3-7-16;/h1-9,19H,10-15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFNSRLJVSNUBGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3COC4=CC=CC=C4O3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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